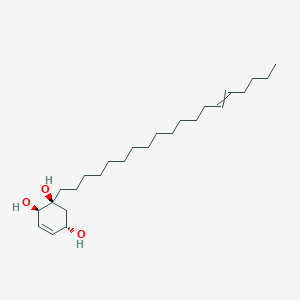
6-Chloro-5-cyano-2-methylnicotinoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-cyano-2-methylnicotinoyl Chloride is an organic compound with the molecular formula C8H4Cl2N2O. It is a derivative of nicotinic acid and contains functional groups such as a chloro, cyano, and methylnicotinoyl chloride. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride typically involves the chlorination of 5-cyano-2-methylnicotinic acid followed by the conversion to the corresponding acid chloride. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-cyano-2-methylnicotinoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze to form 6-Chloro-5-cyano-2-methylnicotinic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Aqueous acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted nicotinoyl derivatives.
Hydrolysis: Formation of 6-Chloro-5-cyano-2-methylnicotinic acid.
Reduction: Formation of 6-Chloro-5-amino-2-methylnicotinoyl derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-5-cyano-2-methylnicotinoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride involves its reactivity with nucleophiles due to the presence of the chloro and cyano groups. These functional groups make the compound highly reactive, allowing it to form covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloronicotinoyl Chloride: Similar structure but lacks the cyano and methyl groups.
5-Cyano-2-methylnicotinic Acid: Precursor to the compound, lacks the chloro group.
6-Methylnicotinoyl Chloride: Similar structure but lacks the chloro and cyano groups.
Uniqueness
6-Chloro-5-cyano-2-methylnicotinoyl Chloride is unique due to the presence of all three functional groups (chloro, cyano, and methylnicotinoyl chloride), which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Número CAS |
919354-27-1 |
|---|---|
Fórmula molecular |
C8H4Cl2N2O |
Peso molecular |
215.03 g/mol |
Nombre IUPAC |
6-chloro-5-cyano-2-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O/c1-4-6(8(10)13)2-5(3-11)7(9)12-4/h2H,1H3 |
Clave InChI |
RXKKPIWJVGPVPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


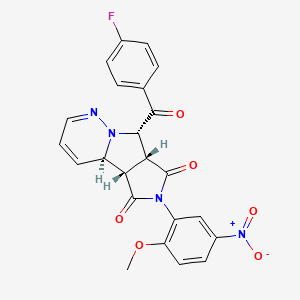
![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)
![1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one](/img/structure/B12617308.png)
![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester](/img/structure/B12617315.png)
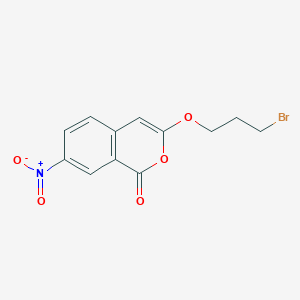
![1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B12617332.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B12617352.png)
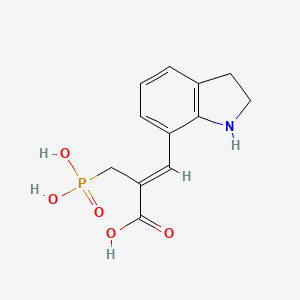
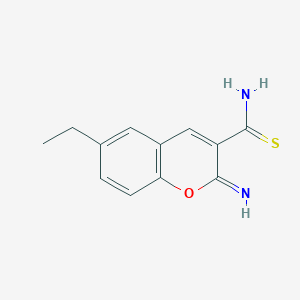
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)
